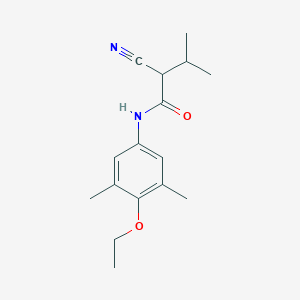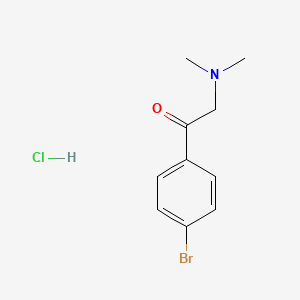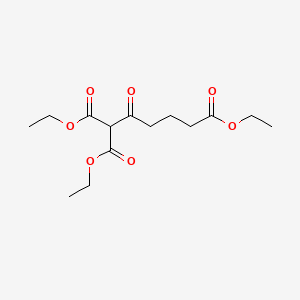![molecular formula C12H12N2O3 B14370805 4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate CAS No. 90266-02-7](/img/structure/B14370805.png)
4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate is a chemical compound known for its unique structure and reactivity. This compound features an acetyloxy group attached to a phenyl ring, which is further connected to a diazoniobut-1-en-2-olate moiety. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate typically involves the reaction of acetyloxyphenyl derivatives with diazonium salts under controlled conditions. One common method includes the use of acetic anhydride and a base such as pyridine to introduce the acetyloxy group . The diazonium salt is then prepared by treating aniline derivatives with nitrous acid, followed by coupling with the acetyloxyphenyl compound under cold conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amine or other reduced forms.
Substitution: The acetyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halides or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways. For instance, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent . The acetyloxy group can also facilitate the compound’s binding to target molecules, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Diacetamate: Similar in structure but with different functional groups, leading to varied reactivity and applications.
Phenylboronic Acid: Shares the phenyl group but differs in its boronic acid functionality, which imparts unique chemical properties.
Uniqueness
This compound’s ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable molecule in scientific research and industrial applications .
Properties
CAS No. |
90266-02-7 |
|---|---|
Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
[3-(4-diazo-3-oxobutyl)phenyl] acetate |
InChI |
InChI=1S/C12H12N2O3/c1-9(15)17-12-4-2-3-10(7-12)5-6-11(16)8-14-13/h2-4,7-8H,5-6H2,1H3 |
InChI Key |
MUDAPANRGXQHKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)CCC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6R,14R,19R)-5-(cyclopropylmethyl)-17,17,18,18-tetramethyl-13,16-dioxa-5-azaheptacyclo[13.5.2.12,8.01,6.02,14.015,19.012,23]tricosa-8(23),9,11-trien-11-ol](/img/structure/B14370729.png)
![5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanoate](/img/structure/B14370747.png)
![Bicyclo[3.2.0]hepta-3,6-dien-2-one, (1S)-](/img/structure/B14370752.png)


![7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid, 3-[[(1,1-dimethylethyl)amino]carbonyl]-](/img/structure/B14370772.png)
![5-Amino-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14370779.png)
![2-[3-(Methanesulfinyl)propoxy]benzoic acid](/img/structure/B14370786.png)
![4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]quinolin-2(1H)-one](/img/structure/B14370787.png)
![Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester](/img/structure/B14370800.png)

![5(4H)-Oxazolone, 2-(4-chlorophenyl)-4-[(4-nitrophenyl)methylene]-](/img/structure/B14370820.png)

